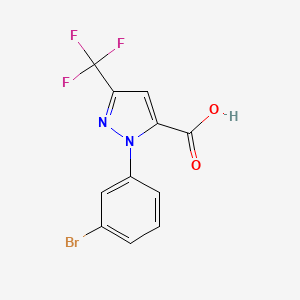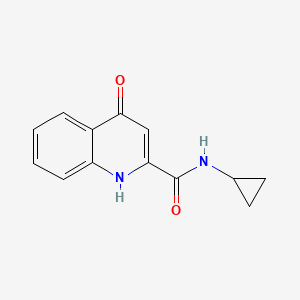
Entecavir 3''-O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entecavir 3’'-O-beta-D-Glucuronide is a synthetic compound derived from Entecavir, a guanosine nucleoside analogue. It is primarily used in research settings, particularly in the study of proteomics and carbohydrate synthesis . The compound has a molecular formula of C18H23N5O9 and a molecular weight of 453.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Entecavir 3’'-O-beta-D-Glucuronide is synthesized through a series of chemical reactions involving Entecavir and glucuronic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Entecavir 3’'-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of Entecavir 3’'-O-beta-D-Glucuronide, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
Entecavir 3’'-O-beta-D-Glucuronide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Entecavir 3’‘-O-beta-D-Glucuronide is closely related to its parent compound, Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication . Entecavir 3’'-O-beta-D-Glucuronide, being a derivative, may exhibit similar inhibitory effects on viral enzymes, although its primary use is in research rather than direct therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin-3-O-glucuronide: A flavonoid glucuronide with similar carbohydrate structures.
Mycophenolic acid-β-D-glucuronide: Another glucuronide derivative used in pharmaceutical research.
Glycyrrhetinic acid 3-O-mono-β-D-glucuronide: A metabolite of glycyrrhizic acid with similar glucuronide structures.
Uniqueness
Entecavir 3’'-O-beta-D-Glucuronide is unique due to its specific structure derived from Entecavir, which imparts unique properties related to its use in proteomics and carbohydrate synthesis research. Its ability to serve as a building block for complex carbohydrate structures and its role in studying protein interactions set it apart from other glucuronide derivatives .
Propriétés
Formule moléculaire |
C18H23N5O9 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1 |
Clé InChI |
MCUVCQZONGVYQH-XLVBJRJESA-N |
SMILES isomérique |
C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
SMILES canonique |
C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


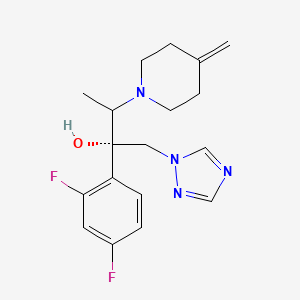
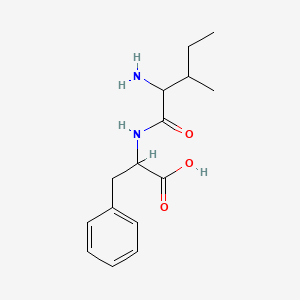

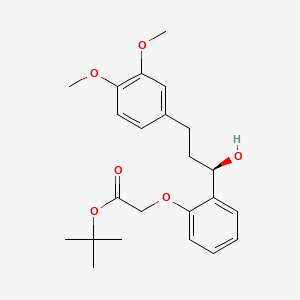
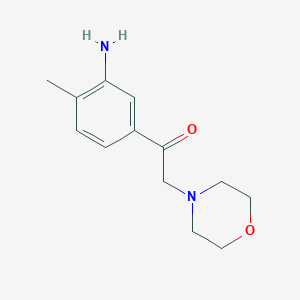
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
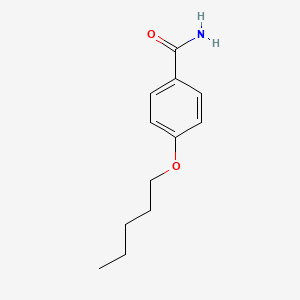

![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
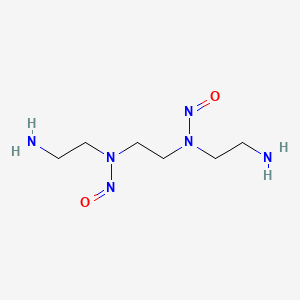
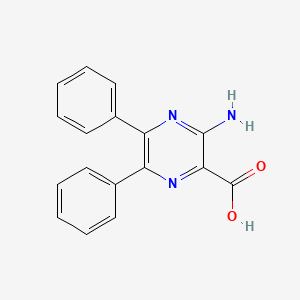
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
